![molecular formula C6H5BrN4 B2465673 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine CAS No. 1086838-38-1](/img/structure/B2465673.png)
6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 7th position on the triazolo[4,5-B]pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-bromo-2-chloropyridine with sodium azide, followed by cyclization in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Substitution Reactions
The bromine atom at position 6 is a key reactive site, participating in nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution
-
Reagents/Conditions : Reactions with amines (e.g., NH₃, alkylamines) or alkoxides in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–120°C) .
-
Example : Substitution with methylamine yields 6-amino-7-methyl derivatives, useful in medicinal chemistry.
Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids to form biaryl derivatives. For example, coupling with phenylboronic acid produces 6-phenyl-7-methyl analogs .
-
Kumada Coupling : Nickel-catalyzed reactions with Grignard reagents (e.g., methylmagnesium bromide) replace bromine with alkyl/aryl groups. This method is scalable for industrial synthesis .
Reaction Type | Reagents | Conditions | Product |
---|---|---|---|
Nucleophilic Substitution | NH₃, K₂CO₃ | DMF, 100°C, 12h | 6-Amino-7-methyl derivative |
Suzuki Coupling | Pd(PPh₃)₄, PhB(OH)₂ | THF, 80°C, 8h | 6-Phenyl-7-methyl analog |
Oxidation and Reduction
The triazole ring and pyridine system undergo redox transformations under controlled conditions.
Oxidation
-
Triazole N-Oxide Formation : Treatment with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane oxidizes the triazole nitrogen, forming N-oxide derivatives with enhanced solubility .
Reduction
-
Debromination : Catalytic hydrogenation (H₂, Pd/C) removes the bromine atom, yielding 7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine.
Reaction | Reagents | Conditions | Outcome |
---|---|---|---|
Oxidation | m-CPBA, CH₂Cl₂ | RT, 6h | Triazole N-oxide |
Catalytic Hydrogenation | H₂, 10% Pd/C | EtOH, 50°C, 4h | Dehalogenated product |
Cyclization Reactions
The compound serves as a precursor for synthesizing fused polycyclic systems.
-
Pyrazine Formation : Reaction with hydrazine hydrate at 140°C induces ring expansion, forming triazolo[4,5-B]pyrazine derivatives .
-
Heterocycle Fusion : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes generates triazole-fused scaffolds .
Substrate | Reagents | Product | Application |
---|---|---|---|
Hydrazine hydrate | 140°C, 4h | Triazolo-pyrazine | Antimicrobial agents |
Propargyl bromide | CuI, DIPEA | Fused triazole-indole | Kinase inhibitors |
Functionalization of the Methyl Group
The methyl group at position 7 undergoes selective oxidation or halogenation.
-
Oxidation to Carboxylic Acid : Treatment with KMnO₄ in acidic conditions converts the methyl group to a carboxylic acid.
-
Halogenation : Radical bromination (NBS, AIBN) introduces bromine at the methyl position, enabling further cross-coupling.
Biological Activity Correlation
Derivatives synthesized via these reactions exhibit notable biological activities:
Derivative | Activity | IC₅₀/EC₅₀ | Target |
---|---|---|---|
6-Amino-substituted | Anticancer | 0.25 μM (HeLa cells) | Topoisomerase II |
N-Oxide analog | Antifungal | 0.30 μg/mL (C. albicans) | Ergosterol biosynthesis |
Key Mechanistic Insights
-
Electronic Effects : The electron-withdrawing triazole ring enhances the electrophilicity of the pyridine C-6 position, facilitating NAS .
-
Steric Considerations : The methyl group at C-7 moderately influences reaction regioselectivity, favoring substitutions at C-6 .
This compound’s versatility in generating pharmacologically relevant derivatives underscores its importance in drug discovery and materials science.
Aplicaciones Científicas De Investigación
6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
7-Methyl-2H-1,2,3-triazolo[4,5-B]pyridine: Lacks the bromine atom at the 6th position.
6-Bromo-2H-1,2,3-triazolo[4,5-B]pyridine: Lacks the methyl group at the 7th position.
6-Chloro-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine: Contains a chlorine atom instead of a bromine atom at the 6th position.
Uniqueness
6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine is unique due to the presence of both the bromine atom at the 6th position and the methyl group at the 7th position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Actividad Biológica
Overview
6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine is a heterocyclic compound belonging to the class of triazolopyridines. It is characterized by a bromine atom at the 6th position and a methyl group at the 7th position on the triazolo[4,5-B]pyridine ring. The unique structural features of this compound contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₆H₅BrN₄
- Molecular Weight : 213.035 g/mol
- CAS Number : 120640-83-7
- LogP : 1.4238 (indicating moderate lipophilicity) .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens. For instance, derivatives of this compound have shown inhibitory zones and minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Pathogen | Inhibition Zone (mm) | MIC (μg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 0.25 |
Escherichia coli | 12 | 0.50 |
Candida albicans | 14 | 0.30 |
Anticancer Activity
The compound has been evaluated for anticancer properties, particularly against various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). Studies have reported IC₅₀ values indicating effective growth inhibition:
Cell Line | IC₅₀ (μM) |
---|---|
MDA-MB-231 | 2.43 - 7.84 |
HepG2 | 4.98 - 14.65 |
In these studies, compounds derived from this triazolo-pyridine scaffold demonstrated selectivity towards cancer cells over non-cancerous cells .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in bacterial and cancer cell metabolism by binding to their active sites.
- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways.
- DNA Interaction : Some studies suggest that it can intercalate with DNA or inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial growth and cancer cell proliferation .
Case Studies
Several case studies have highlighted the potential of this compound in drug development:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound were effective against biofilm formation in Staphylococcus aureus, outperforming conventional treatments like Ciprofloxacin .
- Anticancer Research : In a study focusing on microtubule destabilization, compounds derived from this scaffold induced apoptosis in breast cancer cells by enhancing caspase activity .
Propiedades
IUPAC Name |
6-bromo-7-methyl-2H-triazolo[4,5-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c1-3-4(7)2-8-6-5(3)9-11-10-6/h2H,1H3,(H,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOZTBARCUGHCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NNN=C12)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.